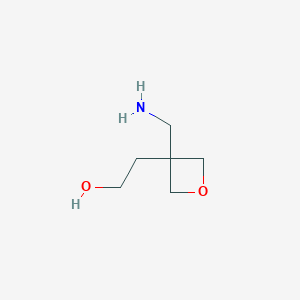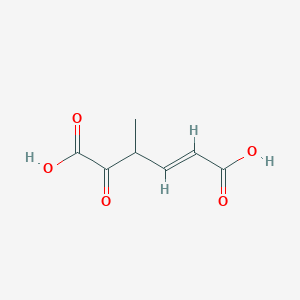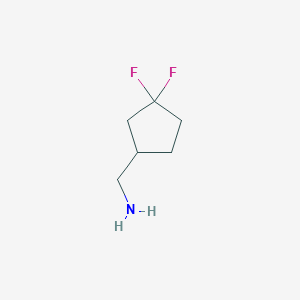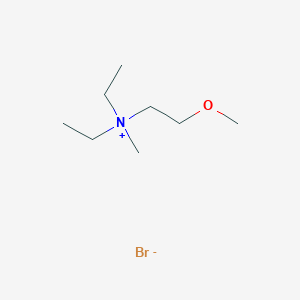![molecular formula C11H19IO4 B1401618 3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne CAS No. 1383528-70-8](/img/structure/B1401618.png)
3-(2-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-ethoxy)-propyne
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Cycloaddition Reactions : In the presence of titanium tetrachloride, similar ethoxy compounds like 1-ethoxy-3-trimethylsilyl-1-propyne react with various acetals, leading to regioselective and often stereoselective synthesis of allylic, dienic, or enynic trimethylsilanes (Pornet, Rayadh, & Miginiac, 1986).
- Halogen Bonding and Cyclization : The addition of iodine to similar compounds like 3,3-diethoxy-1-phenyl propyne results in cyclization products with extensive halogen bonding, critical for crystal structure formation (Hettstedt, Heuschmann, & Karaghiosoff, 2016).
- Reactions with Ketenes : Ethoxyethyne, a similar compound, reacts variably with diphenylketene, influenced by reaction temperature and solvent, producing diverse products like cyclobutenones and naphthols (Nieuwenhuis & Arens, 2010).
Applications in Energy Storage
- Electrolyte Solvents in Li-ion Batteries : Novel silane compounds, including those with ethoxy groups, have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries, showing potential for long calendar life and high lithium-ion conductivities (Amine et al., 2006).
Polymer Chemistry and Material Science
- Conductive Solid-State Polymer Electrolytes : Polysiloxanes with ethylene oxide side chains, including ethoxy groups, have been developed, demonstrating significant conductivities and thermal properties suitable for various applications (Hooper, Lyons, Moline, & West, 1999).
- Amphiphilic Polymers : Amphiphilic poly(phenylacetylene)s with oligo(ethylene oxide) pendants, including ethoxy groups, have been synthesized and characterized, offering potential in diverse applications due to their unique structural and thermal properties (Chen, Cheuk, & Tang, 2006).
Propiedades
IUPAC Name |
3-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IO4/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12/h1H,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKKDBMLOHHPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)


![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)


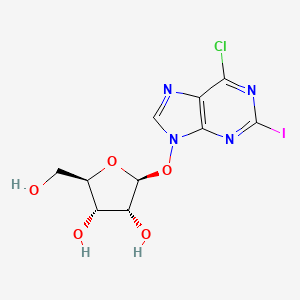
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
